4-[(Ethylsulfanyl)methyl]piperidine
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Overview
Description
4-[(Ethylsulfanyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, widely recognized for its significance in the synthesis of various pharmaceuticals and organic compounds. The addition of an ethylsulfanyl group to the piperidine ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Ethylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with ethylsulfanyl methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Ethylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine as the primary product.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(Ethylsulfanyl)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
4-Methylpiperidine: A derivative with a methyl group, used in the synthesis of pharmaceuticals.
4-(Methylthio)methylpiperidine: A similar compound with a methylthio group instead of an ethylsulfanyl group
Uniqueness: 4-[(Ethylsulfanyl)methyl]piperidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRTQUMUGWVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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